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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of

Metal-Organic Chemical Vapor Deposition (MOCVD) utilizing a Tris(dimethylamino)antimony
(TDMASb) bubbler. TDMASb is a precursor for the deposition of high-purity antimony-

containing thin films, crucial in the fabrication of semiconductor materials and photovoltaic

devices.[1]

Overview of Tris(dimethylamino)antimony
(TDMASb)
Tris(dimethylamino)antimony, with the chemical formula ((CH₃)₂N)₃Sb, is an organoantimony

compound used as a volatile precursor in MOCVD and Chemical Vapor Deposition (CVD)

processes.[1][2] Its primary advantage lies in its potential to reduce carbon contamination and

enable lower growth temperatures compared to other antimony precursors like triethylstibine

(TESb) and trimethylantimony (TMSb).[3] However, it may lead to higher background carrier

concentrations in some applications.[3]

Physical and Chemical Properties of TDMASb:
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Property Value

Synonyms
Tris(dimethylamino)antimony(III), TDMASb,

Sb(NMe₂)₃

CAS Number 7289-92-1

Molecular Weight 253.99 g/mol [1][2]

Form Liquid[2]

Appearance Colorless to yellow liquid[2]

Boiling Point 32-34 °C @ 0.45 mmHg[2]

Density 1.325 g/mL at 25 °C[1]

Sensitivity Air, moisture, light, heat[2]

Experimental Data Summary
The following table summarizes the key experimental parameters for MOCVD growth of various

antimony-containing materials using TDMASb as the antimony precursor.

Material
System

Substra
te

TDMAS
b
Bubbler
Paramet
ers

Group
III
Precurs
or

Growth
Temper
ature
(°C)

Reactor
Pressur
e (Torr)

V/III
Ratio

Carrier
Gas

InSb p⁻-InSb

Temp:

20°C,

Pressure:

640-700

Torr

Trimethyli

ndium

(TMIn)

285 - 500 76 - 660 0.63 - 8.6

H₂ @

6000

cm³/min

GaSb GaAs
Not

specified

Trimethyl

gallium

(TMGa)

475 - 580 ~50 0.4 - 2.0 H₂

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.myskinrecipes.com/shop/en/mocvd-precursors/242309-trisdimethylaminoantimony.html
https://ereztech.com/trisdimethylamidoantimonyiii-cas-7289-92-1/amp/
https://ereztech.com/trisdimethylamidoantimonyiii-cas-7289-92-1/amp/
https://ereztech.com/trisdimethylamidoantimonyiii-cas-7289-92-1/amp/
https://ereztech.com/trisdimethylamidoantimonyiii-cas-7289-92-1/amp/
https://www.myskinrecipes.com/shop/en/mocvd-precursors/242309-trisdimethylaminoantimony.html
https://ereztech.com/trisdimethylamidoantimonyiii-cas-7289-92-1/amp/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table compiled from multiple sources.[4]

Experimental Protocols
MOCVD System Preparation

System Inspection: Before each run, visually inspect the MOCVD reactor, gas lines, and the

TDMASb bubbler for any signs of damage or leaks.

Leak Check: Perform a thorough leak check of the entire system, especially the gas lines

connected to the TDMASb bubbler and other precursor sources. This is critical due to the

pyrophoric nature of some metal-organic precursors and the toxicity of dopant gases.[5]

Purging: Purge the reactor and all gas lines with a high-purity inert gas, such as palladium-

purified hydrogen (H₂) or nitrogen, to remove any residual air and moisture.[3]

Substrate Preparation
Proper substrate preparation is crucial for achieving high-quality epitaxial layers. The following

are general guidelines for common substrates:

Degreasing: Degrease the substrate by sonicating in a series of organic solvents, such as

trichloroethylene, acetone, and methanol.[3]

Deionized Water Rinse: Thoroughly rinse the substrate with deionized water.[3]

Etching:

For GaSb substrates: Etch in a solution such as H₂O:H₂O₂:tartaric acid:HF.[3]

For GaAs substrates: Etch in a standard solution like H₂SO₄:H₂O₂:H₂O.[3]

Drying: Dry the substrate using a stream of high-purity nitrogen gas.[3]

Tris(dimethylamino)antimony Bubbler Setup and
Handling
TDMASb is sensitive to air, moisture, light, and heat.[2] Extreme care must be taken during its

handling and installation.
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Installation: The TDMASb bubbler should be installed in a well-ventilated enclosure,

preferably an exhausted cabinet.[5]

Temperature Control: The bubbler must be placed in a temperature-controlled bath to

maintain a constant vapor pressure of the precursor. For InSb growth, the TDMASb bubbler

has been held at 20°C.[4]

Pressure Control: The pressure inside the bubbler is controlled by a pressure controller valve

downstream of the cylinder.[6] For InSb growth, pressures of 640 and 700 Torr have been

used.[4]

Carrier Gas: A high-purity carrier gas, typically hydrogen (H₂), is passed through the bubbler

to transport the TDMASb vapor to the reactor.[4][6]

MOCVD Growth Procedure
Substrate Loading: Load the prepared substrate into the MOCVD reactor.

Reactor Purge: Purge the reactor with high-purity hydrogen (H₂) carrier gas.[3]

Heating: Heat the substrate to the desired growth temperature under a continuous H₂ flow.[3]

Growth temperatures for GaSb have been in the range of 475 - 580°C, while for InSb, they

have ranged from 285 to 500°C.[4]

Precursor Introduction: Once the growth temperature is stabilized, introduce the TDMASb

and the Group III precursor (e.g., TMGa or TMIn) into the reactor. The V/III ratio, which is the

molar flow rate ratio of the Group V to Group III precursors, is a critical parameter. For GaSb

growth, V/III ratios between 0.4 and 2.0 have been used, while for InSb, ratios from 0.63 to

8.6 have been investigated.[4]

Deposition: Allow the deposition to proceed for the desired time to achieve the target film

thickness.

Cooling: After the deposition is complete, switch off the precursor flows and cool down the

substrate under a continuous H₂ flow.

Unloading: Once the reactor has cooled to room temperature, unload the substrate.
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Post-Deposition Characterization
The grown films should be characterized to determine their structural, optical, and electrical

properties. Common characterization techniques include:

Surface Morphology: Nomarski Optical Microscopy and Scanning Electron Microscopy

(SEM).[4]

Crystallographic Quality: X-ray Diffraction (XRD).

Optical Properties: Photoluminescence (PL) spectroscopy.[3]

Impurity Analysis: Secondary Ion Mass Spectrometry (SIMS).[3]

Electrical Properties: Hall effect measurements to determine carrier concentration and

mobility.
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Caption: Experimental workflow for MOCVD using a TDMASb precursor.
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Caption: Logical relationships in the MOCVD gas delivery system for TDMASb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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